molecular formula C27H23N5O2 B2468786 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 882153-18-6

3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide

货号: B2468786
CAS 编号: 882153-18-6
分子量: 449.514
InChI 键: ZZKLLWYMBHCHHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound is a cyanoenamide derivative featuring a 1-benzyl-3-(pyridin-3-yl)-1H-pyrazole core. The pyrazole ring is substituted at position 1 with a benzyl group and at position 3 with a pyridinyl moiety, while the enamide side chain terminates in a 2-ethoxyphenyl carboxamide group. The ethoxy substituent on the phenyl ring introduces electron-donating properties, which may influence solubility and binding interactions. Its molecular formula is C₂₇H₂₂N₄O₂, with a molecular weight of 434.50 g/mol (inferred from structural analogs in ) .

属性

IUPAC Name

3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O2/c1-2-34-25-13-7-6-12-24(25)30-27(33)22(16-28)15-23-19-32(18-20-9-4-3-5-10-20)31-26(23)21-11-8-14-29-17-21/h3-15,17,19H,2,18H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKLLWYMBHCHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
  • Molecular Formula : C₁₈H₁₅N₃O₂
  • Molecular Weight : 305.33 g/mol

Antiproliferative Effects

Research has indicated that compounds similar to 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain analogs showed submicromolar activity against MIA PaCa-2 pancreatic cancer cells, indicating their potential as therapeutic agents in oncology .

The mechanism of action for these compounds appears to involve modulation of the mTORC1 signaling pathway and autophagy processes:

  • mTORC1 Inhibition : Compounds have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition leads to decreased phosphorylation of key substrates such as P70S6K and 4EBP1 .
  • Autophagy Modulation : The compounds increase basal autophagy levels but impair autophagic flux under nutrient-deprived conditions. This dual effect suggests a complex role in cellular metabolism and survival during stress .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications in the pyrazole ring and substituents on the aromatic rings significantly influence biological activity. For example, variations in the benzyl group or alterations in the pyridine moiety can enhance potency and selectivity against specific cancer types .

Case Study 1: Anticancer Activity Evaluation

In a systematic evaluation of several pyrazole derivatives, it was found that compounds with structural similarities to 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide demonstrated GI50 values ranging from 0.49–48.0 μM across a panel of human cancer cell lines, including breast (MCF7), liver (HEPG2), and lung (A549) cancers .

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that treatment with these compounds led to an accumulation of LC3-II protein levels, indicative of disrupted autophagic flux. This disruption was particularly pronounced under starvation conditions, suggesting that these compounds could selectively target cancer cells undergoing metabolic stress .

Data Table: Summary of Biological Activities

Compound NameCell Line TestedGI50 (μM)Mechanism of Action
Compound AMIA PaCa-2<0.5mTORC1 inhibition
Compound BMCF710Autophagy modulation
Compound CHEPG215Dual action on mTORC1 and autophagy

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related cyanoenamide derivatives:

Compound Name Molecular Formula Pyrazole Substituents Aryl Carboxamide Group Molecular Weight (g/mol) Key Structural Differences
Target Compound C₂₇H₂₂N₄O₂ 1-Benzyl, 3-(pyridin-3-yl) N-(2-ethoxyphenyl) 434.50 Reference compound with ethoxy donor group.
4-{3-[1-Benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamido}benzoic acid C₂₈H₂₂N₄O₃ 1-Benzyl, 3-(pyridin-3-yl) N-(4-carboxyphenyl) 462.50 Carboxylic acid substituent enhances polarity.
2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(thiophene-2-yl)-1H-pyrazol-4-yl]prop-2-enamide C₂₅H₂₀N₄OS 1-Phenyl, 3-(thiophene-2-yl) N-(2,6-dimethylphenyl) 424.53 Thiophene introduces sulfur; dimethylphenyl increases steric bulk.
XCT790: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide C₂₉H₁₉F₉N₄O₃S Non-pyrazole core (thiadiazole) N-(trifluoromethyl thiadiazole) 674.54 Fluorine-rich substituents improve metabolic stability.
2-cyano-N-(3,5-dichlorophenyl)-3-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]prop-2-enamide C₁₈H₁₀Cl₂N₄OS Thiazole replaces pyrazole N-(3,5-dichlorophenyl) 410.25 Dichlorophenyl enhances electron-withdrawing effects.
3-(2-chlorophenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide C₁₆H₁₀ClN₃O₂ No pyrazole (simple phenyl) N-(4-nitrophenyl) 311.72 Nitro group increases electrophilicity.

Key Findings from Structural Analysis

Pyrazole vs. Heterocycle Replacement: Replacing the pyrazole core with thiazole () or thiadiazole (XCT790, ) alters electronic properties. Thiazole’s sulfur atom may enhance π-π stacking, while thiadiazole in XCT790 increases fluorophilicity .

Aryl Carboxamide Modifications :

  • Electron-donating groups (e.g., ethoxy in the target compound) improve solubility but may reduce receptor affinity compared to electron-withdrawing groups (e.g., nitro in ) .
  • Halogenated aryl groups (e.g., 3,5-dichlorophenyl in ) increase molecular weight and lipophilicity, favoring membrane permeability .

Impact of Substituent Position :

  • The 2-ethoxy group on the phenyl ring (target compound) provides steric hindrance compared to para-substituted analogs (e.g., 4-carboxyphenyl in ), which may influence conformational flexibility .

常见问题

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound likely involves multi-step coupling reactions. A common approach for analogous pyrazole derivatives involves:

  • Nucleophilic substitution : Reacting halogenated pyrazole intermediates with amines under basic conditions (e.g., cesium carbonate) .
  • Catalytic cross-coupling : Copper(I) bromide or palladium catalysts for aryl-aryl bond formation .
  • Solvent optimization : Polar aprotic solvents like DMSO or DMF enhance reactivity, while controlled temperatures (e.g., 35°C for 48 hours) prevent side reactions .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) isolates the product .
    For yield optimization, consider Design of Experiments (DoE) to test variables (catalyst loading, solvent ratios) and flow chemistry for reproducibility and scalability .

Q. What spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on pyrazole (δ 7.5–8.5 ppm for aromatic protons) and ethoxyphenyl (δ 1.3–1.5 ppm for ethoxy CH₃) groups. Overlapping signals may require 2D NMR (COSY, HSQC) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : Use SHELX programs for structure refinement. Note that disordered solvent molecules may require advanced modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling predictions and experimental data (e.g., crystallographic vs. DFT-optimized geometries)?

Methodological Answer:

  • Crystallographic validation : Refine X-ray data with SHELXL, accounting for thermal motion and hydrogen bonding. Compare with DFT-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • Conformational analysis : Use molecular dynamics simulations to assess flexibility in solution. Discrepancies may arise from crystal packing forces or solvent effects .
  • Error analysis : Quantify RMSD between experimental and computed structures. Values >0.5 Å suggest missing electron density or inadequate basis sets .

Q. What strategies are recommended for elucidating binding mechanisms with biological targets when structural data is limited?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to estimate affinity (KD). Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .
  • Mutagenesis studies : Identify critical residues in the target protein by alanine scanning.
  • Molecular docking : Use AutoDock Vina with flexible ligand sampling. Cross-validate with NMR-based ligand-observed experiments (e.g., STD-NMR) .

Q. How can flow chemistry improve scalability and reproducibility of multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Continuous-flow reactors : Minimize degradation of intermediates (e.g., cyano or enamide groups) by reducing exposure to air/moisture. Use microreactors for exothermic steps .
  • In-line monitoring : UV-vis or IR spectroscopy tracks reaction progress.
  • DoE optimization : Test variables (residence time, temperature) systematically. For example, Omura-Sharma-Swern oxidation protocols in flow reduce byproduct formation .

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